molecular formula C15H16ClNO B3172069 5-Chloro-2-(3-phenylpropoxy)aniline CAS No. 946714-98-3

5-Chloro-2-(3-phenylpropoxy)aniline

Cat. No.: B3172069
CAS No.: 946714-98-3
M. Wt: 261.74 g/mol
InChI Key: BGDXVRHBAJNZPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-phenylpropoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reduction of nitroarenes, which can be achieved through various reduction techniques, including catalytic hydrogenation and the use of reducing agents such as iron or tin in acidic media .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) in acidic media are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-2-(3-phenylpropoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-phenylpropoxy)aniline is unique due to its specific substitution pattern and the presence of both chloro and phenylpropoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Chloro-2-(3-phenylpropoxy)aniline is a chemical compound with potential applications in medicinal chemistry and biological research. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article explores the compound's synthesis, biological effects, and relevant research findings.

Compound Overview

  • Chemical Name: this compound
  • CAS Number: 946714-98-3
  • Molecular Formula: C15H16ClN
  • Molecular Weight: 259.75 g/mol

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 5-chloro-2-bromoaniline with 3-phenylpropoxy under basic conditions, often utilizing palladium-catalyzed cross-coupling techniques.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and propoxy groups enhance its lipophilicity, facilitating membrane penetration and influencing binding affinity to target proteins.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related aniline derivatives can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a potent mechanism of action against cancer cells .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to interact with active sites on enzymes, potentially altering their activity. For example, similar compounds have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various aniline derivatives, including compounds structurally related to this compound, on L1210 mouse leukemia cells. The results demonstrated significant inhibition of cell proliferation, indicating potential for further development as anticancer agents .
  • Enzyme Interaction : In another investigation, the compound's ability to inhibit specific enzymes was assessed through docking studies and kinetic assays. The findings suggested that structural modifications could enhance inhibitory potency against targeted enzymes, paving the way for drug development .

Data Summary Table

Study FocusCompound TestedBiological ActivityIC50/EC50 Value
Anticancer ActivityAniline DerivativesInhibition of L1210 CellsNanomolar Range
Enzyme InhibitionSimilar Aniline CompoundsMAO InhibitionSpecific IC50 Values

Properties

IUPAC Name

5-chloro-2-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDXVRHBAJNZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.